molecular formula C13H20N2O B14834818 (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine

(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14834818
M. Wt: 220.31 g/mol
InChI Key: MUXFWIFULHSTSS-UHFFFAOYSA-N
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Description

(3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine: is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Typical nucleophiles include halides, alkoxides, and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology and Medicine: Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating new compounds with desired properties .

Mechanism of Action

The mechanism of action of (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

  • (3-Tert-butyl-4-methoxypyridin-2-YL)methanamine
  • (3-Tert-butyl-4-ethoxypyridin-2-YL)methanamine
  • (3-Tert-butyl-4-propoxypyridin-2-YL)methanamine

Uniqueness: (3-Tert-butyl-4-cyclopropoxypyridin-2-YL)methanamine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

(3-tert-butyl-4-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2O/c1-13(2,3)12-10(8-14)15-7-6-11(12)16-9-4-5-9/h6-7,9H,4-5,8,14H2,1-3H3

InChI Key

MUXFWIFULHSTSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CN=C1CN)OC2CC2

Origin of Product

United States

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